4-amino-N-(3-methylbutyl)benzamide
Overview
Description
4-amino-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C12H18N2O. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 4-amino-N-(3-methylbutyl)benzamide:
Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow process is often employed. This method uses a microreactor system to optimize reaction conditions and improve yield. For example, using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent, the compound can be synthesized with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-amino-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but they often involve key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound is structurally similar and also used in medicinal chemistry.
4-methyl-3-nitroaniline: Used as a starting material in one of the synthetic routes.
4-methylbenzene-1,3-diamine: Another starting material used in the synthesis.
Uniqueness
4-amino-N-(3-methylbutyl)benzamide is unique due to its specific structure, which allows for selective reactions and high yields in synthesis. Its applications in medicinal chemistry and as an intermediate in drug synthesis further highlight its importance .
Properties
IUPAC Name |
4-amino-N-(3-methylbutyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAVJDYLXCRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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